molecular formula AlAs B1584279 Aluminum arsenide (AlAs) CAS No. 22831-42-1

Aluminum arsenide (AlAs)

Cat. No. B1584279
CAS RN: 22831-42-1
M. Wt: 101.90313 g/mol
InChI Key: MDPILPRLPQYEEN-UHFFFAOYSA-N
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Description

Aluminum Arsenide (AlAs) is a semiconductor material with almost the same lattice constant as that of Gallium Arsenide (GaAs). It can form a superlattice with GaAs, which results in its semiconductive properties . It is often used in conjunction with other III-V semiconductors like GaAs to form heterostructures and quantum wells, which are essential components in modern optoelectronic devices .


Synthesis Analysis

The synthesis of Aluminum Arsenide (AlAs) is a complex process due to the compound’s high melting point of around 1,700 °C and the extreme reactivity of aluminum at such temperatures. Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication . These approaches are preferred over traditional methods like liquid and vapor-phase epitaxy techniques or melt-growth techniques, which can produce less stable AlAs crystals and can generate hazardous arsine gas (AsH3) when exposed to moist air .


Molecular Structure Analysis

AlAs has a cubic crystal structure and a direct band gap of about 2.16 eV at room temperature . It shares a similar lattice constant with GaAs and Aluminum Gallium Arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .


Chemical Reactions Analysis

Aluminum Arsenide readily reacts with acid, acid fumes, and moisture . It reacts with acids to make arsine . It is made by reacting aluminum and arsenic .


Physical And Chemical Properties Analysis

AlAs has a molar mass of 101.9031 g/mol, appears as orange crystals, and has a density of 3.72 g/cm^3 . It has a melting point of 1,740 °C, reacts with water, and has a band gap of 2.12 eV . Its thermal conductivity is 0.9 W/(cm·K) at 300 K, and it has a refractive index of 3 in the infrared .

Scientific Research Applications

1. Optoelectronic Devices

  • Application : AlAs is used in the manufacture of optoelectronic devices such as light emitting diodes .
  • Method : AlAs can be prepared using well-known methods, such as liquid and vapor-phase epitaxy techniques or melt-growth techniques .
  • Results : The devices manufactured using AlAs are generally unstable and generate arsine (AsH3) when exposed to moist air .

2. Solar Cells

  • Application : AlAs is used in the manufacture of solar cells . In a specific application, AlAs nanocylinder clusters are embedded in the glass above indium tin oxide layers of perovskite solar cells to control light reflection peak wavelengths and widths on the nanoscale .
  • Method : The Fano resonances are controlled through the adjustment of periods, diameters, and heights of the aluminum arsenide nanocylinder clusters .
  • Results : The solar cells exhibit extremely narrow reflection peaks. The full widths at half-maximum are measured from 8 to 15 nm, and the tuning resolution of the reflection peak position can reach 1 nm only through the adjustment of the nanocylinder heights .

3. Quantum Well Devices

  • Application : AlAs is used in the manufacture of quantum well devices .
  • Method : AlAs can form a superlattice with gallium arsenide (GaAs) which results in its semiconductor properties .
  • Results : Because GaAs and AlAs have almost the same lattice constant, the layers have very little induced strain, which allows them to be grown almost arbitrarily thick .

4. High-Electron-Mobility Transistors

  • Application : AlAs is used in the manufacture of high-electron-mobility transistors .
  • Method : AlAs can form a superlattice with gallium arsenide (GaAs) which results in its semiconductor properties .
  • Results : This allows for extremely high performance high electron mobility, HEMT transistors, and other quantum well devices .

5. Pressure Sensors

  • Application : AlAs is used in the manufacture of pressure sensors .

6. Light-Emitting Diodes

  • Application : AlAs is used in the manufacture of light emitting diodes .
  • Method : AlAs can be prepared using well-known methods, such as liquid and vapor-phase epitaxy techniques or melt-growth techniques .
  • Results : The devices manufactured using AlAs are generally unstable and generate arsine (AsH3) when exposed to moist air .

7. High-Speed Electronics

  • Application : AlAs is instrumental in various high-tech applications ranging from high-speed electronics .
  • Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
  • Results : Ideal for RF and microwave applications. Used in radar systems, satellite communications, high-frequency transceivers .

8. Integrated Circuits

  • Application : AlAs is crucial in the fabrication of HBTs and HEMTs .
  • Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
  • Results : Enhanced performance over silicon-based transistors. Used in microprocessors, power amplifiers, high-speed switching circuits .

9. Quantum Technology

  • Application : AlAs is used in quantum well devices .
  • Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
  • Results : Key in emerging quantum technologies. Used in quantum well lasers, quantum computing elements, advanced electronic devices .

10. High-Temperature Operations

  • Application : AlAs’s wider band gap compared to GaAs enhances its suitability for high-temperature operations .
  • Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
  • Results : Used in high-power applications, and high-frequency devices .

11. High-Power Applications

  • Application : AlAs’s wider band gap compared to GaAs enhances its suitability for high-power applications .
  • Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
  • Results : Used in high-temperature operations, and high-frequency devices .

12. High-Frequency Devices

  • Application : AlAs’s wider band gap compared to GaAs enhances its suitability for high-frequency devices .
  • Method : AlAs shares a similar lattice constant with gallium arsenide (GaAs) and aluminum gallium arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .
  • Results : Used in high-temperature operations, and high-power applications .

Future Directions

AlAs is instrumental in various high-tech applications ranging from high-speed electronics, optoelectronics, and integrated circuits to solar energy and quantum technology . Its wider band gap compared to GaAs enhances its suitability for high-temperature operations, high-power applications, and high-frequency devices . Scientists from the National University of Callao studied the electronic structure of AlAs to understand how electrons move within the material .

properties

IUPAC Name

alumanylidynearsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.As
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al]#[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlAs
Record name Aluminium arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aluminium_arsenide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066831
Record name Aluminum arsenide (AlAs)
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Molecular Weight

101.90313 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum arsenide (AlAs)

CAS RN

22831-42-1
Record name Aluminum arsenide
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Record name Aluminium arsenide
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Citations

For This Compound
474
Citations
ED Palik, OJ Glembocki, K Takarabe - Handbook of Optical Constants of …, 1997 - Elsevier
Publisher Summary This chapter describes optical constants—namely, refractive index n and extinction coefficient k for aluminum arsenide (AlAs). It is not been investigated much …
Number of citations: 2 www.sciencedirect.com
TP Vinu - Materials Today: Proceedings, 2023 - Elsevier
The study of non-linear elasticity and elastic anisotropy in semiconducting crystals is a subject of great interest. Murnaghan’s finite deformation theory and elastic theory of Thurston and …
Number of citations: 0 www.sciencedirect.com
PA Schultz - MRS Online Proceedings Library (OPL), 2011 - cambridge.org
The structures, energies, and energy levels of a comprehensive set of simple intrinsic point defects in aluminum arsenide are predicted using density functional theory (DFT). The …
Number of citations: 2 www.cambridge.org
HT Minden - Applied Physics Letters, 1970 - aip.scitation.org
Epitaxial AlAs was grown on GaAs substrates, and polycrystalline AlAs films were deposited on quartz. The visible optical absorption edge indicated that the direct band gap was 3.5 eV …
Number of citations: 19 aip.scitation.org
L Hobbs, I Eddie, G Erwin, AC Bryce… - Journal of electronic …, 2005 - Springer
Annealing or processing of AlAs that has been subjected to a wet thermal oxidation process can result in severe delamination of material at the oxidation front. This paper reports a …
Number of citations: 7 link.springer.com
J Moser, T Zibold, D Schuh, M Bichler, F Ertl… - Applied Physics …, 2005 - pubs.aip.org
We report conductance measurements in quantum wires made of aluminum arsenide, a heavy-mass, multivalley one-dimensional (1D) system. Zero-bias conductance steps are …
Number of citations: 20 pubs.aip.org
S Prabhu-Gaunkar, S Birner, S Dasgupta, C Knaak… - Physical Review B, 2011 - APS
This paper describes a complete analytical formalism for calculating electron subband energy and degeneracy in strained multivalley quantum wells grown along any orientation with …
Number of citations: 15 journals.aps.org
Y Vasimalla, HS Pradhan - Journal of Optics, 2023 - Springer
This paper presents the modeling of a novel Kron-5 (K5) prism-based Surface Plasmon Resonance (SPR) sensor to detect urea employing Aluminum arsenide (AlAs). The proposed …
Number of citations: 1 link.springer.com
HR Jappor, ZA Saleh, MA Abdulsattar - Journal of Babylon University/Pure …, 2013 - iasj.net
The ab initio restricted Hartree-Fock method is used to simulate the electronic structure of aluminum arsenide nanocrystals consists of (216-738 atoms) with sizes ranging up to about …
Number of citations: 2 www.iasj.net
PA Schultz - 2012 - osti.gov
This Report presents numerical tables summarizing properties of intrinsic defects in aluminum arsenide, AlAs, as computed by density functional theory. This Report serves as a …
Number of citations: 2 www.osti.gov

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